molecular formula C12H38GeN2Si4 B1602518 Bis[bis(trimethylsilyl)amino]germane CAS No. 55290-25-0

Bis[bis(trimethylsilyl)amino]germane

Cat. No.: B1602518
CAS No.: 55290-25-0
M. Wt: 395.4 g/mol
InChI Key: PMJFHQCVPQLUEF-UHFFFAOYSA-N
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Description

Bis[bis(trimethylsilyl)amino]germane is an organogermanium compound widely used in various fields, including medical, environmental, and industrial research. It is known for its unique properties and applications in scientific research.

Mechanism of Action

Mode of Action

It’s known that the compound can react with elemental sulfur or selenium to yield high amounts of the corresponding monosulfide and selenide . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Result of Action

Its ability to react with sulfur and selenium suggests that it may induce changes in molecules containing these elements .

Action Environment

The action, efficacy, and stability of Bis[bis(trimethylsilyl)amino]germane can be influenced by various environmental factors. For instance, the compound’s reactions with sulfur and selenium suggest that its activity may be affected by the presence of these elements in the environment .

Preparation Methods

Bis[bis(trimethylsilyl)amino]germane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with ammonia, followed by the deprotonation of bis(trimethylsilyl)amine . Another method involves the reaction of anhydrous metal chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction . Industrial production methods often involve similar synthetic routes but on a larger scale to meet the demand for research and development purposes .

Chemical Reactions Analysis

Bis[bis(trimethylsilyl)amino]germane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with Lawesson’s reagent, resulting in the cleavage of the reagent and the formation of novel spirocyclic germanium derivatives . Common reagents used in these reactions include alkali metal bis(trimethylsilyl)amides and Lawesson’s reagent . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis[bis(trimethylsilyl)amino]germane has diverse applications in scientific research. It is used as a reagent in organic synthesis and organometallic chemistry . Additionally, it serves as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings . Its unique properties make it valuable in catalysis and material synthesis.

Comparison with Similar Compounds

Bis[bis(trimethylsilyl)amino]germane can be compared with other similar compounds, such as bis(trimethylsilyl)amine and metal bis(trimethylsilyl)amides . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. This compound is unique due to its germanium center, which imparts distinct properties and reactivity compared to its silicon and tin analogs .

Similar Compounds::
  • Bis(trimethylsilyl)amine
  • Metal bis(trimethylsilyl)amides
  • Bis[bis(trimethylsilyl)amino]tin

Properties

IUPAC Name

[[[bis(trimethylsilyl)amino]germyl-trimethylsilylamino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H38GeN2Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h13H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJFHQCVPQLUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[GeH2]N([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H38GeN2Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55290-25-0
Record name Germanium, bis(bis(trimethylsilyl))amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis[bis(trimethylsilyl)amino]germane
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Bis[bis(trimethylsilyl)amino]germane
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Bis[bis(trimethylsilyl)amino]germane
Reactant of Route 4
Bis[bis(trimethylsilyl)amino]germane
Reactant of Route 5
Bis[bis(trimethylsilyl)amino]germane

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